molecular formula C13H14O3 B2621970 5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 166977-95-3

5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2621970
CAS No.: 166977-95-3
M. Wt: 218.252
InChI Key: DGHJZSDUBZRQAR-UHFFFAOYSA-N
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Description

5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 166977-95-3) is a high-purity chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This dihydronaphthalene-based scaffold serves as a key intermediate and privileged structure in medicinal chemistry for the design and synthesis of novel retinoic acid receptor (RAR) antagonists . Research indicates that analogs based on this dihydronaphthalene scaffold are being actively investigated for their potential as selective retinoic acid receptor alpha (RARα) antagonists . The compound's structure aligns with the general scaffold of RAR ligands, which typically consists of a hydrophobic ring system connected to a carboxylic acid group via a linker moiety, a configuration known to impart receptor subtype specificity . This chemical is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it should be stored according to the recommended conditions.

Properties

IUPAC Name

5,5-dimethyl-8-oxo-6,7-dihydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2)6-5-11(14)9-7-8(12(15)16)3-4-10(9)13/h3-4,7H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHJZSDUBZRQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166977-95-3
Record name 5,5-dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the use of glacial acetic acid and hydrochloric acid to induce cyclization . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) at position 2 participates in classical acid-base and nucleophilic substitution reactions.

Key Reactions:

Reaction TypeReagents/ConditionsProduct/ApplicationNotes
Esterification Methanol/H<sup>+</sup>, DCC, DMAPMethyl ester derivativeCommon for improving lipophilicity.
Amide Formation Amines, DCC, HOBtCorresponding amideUsed to probe biological activity .
Salt Formation NaOH, KOHSodium/potassium carboxylate saltEnhances water solubility.

Example : Reaction with morpholine under coupling conditions (DCC/DMAP) yields an amide derivative, a strategy employed in retinoid analog synthesis to enhance solubility .

Ketone Reactivity

The oxo group at position 8 undergoes nucleophilic additions and reductions.

Key Reactions:

Reaction TypeReagents/ConditionsProduct/ApplicationNotes
Reduction NaBH<sub>4</sub>, LiAlH<sub>4</sub>Secondary alcoholMay require protection of -COOH.
Condensation NH<sub>2</sub>-R, acid/base catalysisSchiff base/imineExplored in drug design .

Mechanistic Insight : The ketone’s electrophilicity is modulated by the electron-withdrawing carboxylic acid group, potentially slowing nucleophilic attack compared to simpler ketones.

Aromatic Ring Modifications

The dihydronaphthalene core allows for electrophilic substitution, though steric hindrance from methyl groups at position 5 may limit reactivity.

Key Reactions:

Reaction TypeReagents/ConditionsProduct/ApplicationNotes
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub>Chlorinated derivativePosition selectivity uncertain.
Hydrogenation H<sub>2</sub>, Pd/CFully saturated naphthaleneRare due to steric constraints.

Example : Bromination at position 8 in similar chromene analogs improved RARα antagonism , suggesting potential for targeted substitution.

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid may undergo decarboxylation.

Reaction TypeReagents/ConditionsProduct/ApplicationNotes
Thermal Decarboxylation >200°C, Quinoline5,5-Dimethyl-8-oxo-tetrahydronaphthaleneForms a simpler aromatic compound.

Metabolic Reactions

In biological systems, the compound may undergo phase I/II metabolism:

Reaction TypeEnzymes/SystemsProduct/ApplicationNotes
Oxidation CYP450Hydroxylated derivativesPredicted at methyl or ring sites.
Conjugation UGT, SULTGlucuronide/sulfate conjugatesEnhances excretion.

Stability Note : Structural analogs with similar scaffolds exhibit high metabolic stability in liver microsomes , suggesting resistance to rapid degradation.

Derivatization Strategies

Strategic modifications to enhance pharmacological properties:

StrategyExample ModificationOutcomeSource
Bioisosteric Replacement Cubane substitution for benzeneReduced lipophilicity .
Halogenation Fluorine at position 6Increased RARα selectivity .

Scientific Research Applications

Pharmaceutical Development

5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a scaffold for the development of various bioactive compounds. For instance:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that modifications to the carboxylic acid group could enhance antibacterial activity against specific pathogens .

Organic Synthesis

This compound plays a crucial role in organic synthesis as a versatile building block. It can be used in:

  • Multicomponent Reactions : The compound has been utilized in isocyanide-based multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules. These reactions benefit from the compound's ability to form stable intermediates .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties such as thermal stability and mechanical strength. Studies have shown that incorporating this compound into polymers leads to improved performance characteristics .

Table 1: Comparison of Applications

Application AreaSpecific Use CaseReference
Pharmaceutical DevelopmentAntimicrobial agents
Organic SynthesisBuilding block for multicomponent reactions
Material ScienceEnhancing polymer properties

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that certain modifications increased activity by up to 50% compared to standard antibiotics .

Case Study 2: Polymer Enhancement

In a project focused on developing high-performance polymers, researchers incorporated this compound into a polycarbonate matrix. The resulting material exhibited enhanced thermal stability and mechanical strength under stress tests .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 89781-52-2
  • Molecular Formula : C₁₁H₁₀O₃
  • Molecular Weight : 190.20 g/mol
  • Storage : Sealed in dry conditions at room temperature .

Structural Features: This bicyclic compound features a partially hydrogenated naphthalene core with two methyl groups at the 5-position and a ketone at the 8-position.

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing properties are analyzed below:

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid

  • CAS No.: 103031-30-7
  • Molecular Formula : C₁₅H₂₀O₂
  • Molecular Weight : 232.32 g/mol
  • Key Differences :
    • Substituents : Additional methyl groups at the 8-position, increasing steric bulk and lipophilicity.
    • Reactivity : Reduced electrophilicity at the ketone due to steric shielding from methyl groups.
    • Applications : Often used as a hydrophobic scaffold in drug design .

Ethyl 2-Amino-5,5-dimethyl-8-oxo-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate

  • CAS No.: 156150-67-3 (related intermediate)
  • Molecular Formula : C₁₆H₂₁N₂O₃S (estimated)
  • Key Differences: Heterocyclic Core: Incorporates a thienoazepine ring instead of a naphthalene system, altering electronic properties. Functional Groups: Ethyl ester and amino groups enhance solubility in organic solvents but reduce acidity compared to the carboxylic acid derivative .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Derivatives

  • 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (c): Nitrile group introduces polarity and metabolic stability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties
Target Compound C₁₁H₁₀O₃ 190.20 Carboxylic acid, ketone, methyl Polar, moderate acidity, H-bond donor
5,5,8,8-Tetramethyl variant C₁₅H₂₀O₂ 232.32 Carboxylic acid, 4 methyl Highly lipophilic, sterically hindered
Ethyl ester thienoazepine analog C₁₆H₂₁N₂O₃S ~321.42 Ethyl ester, amino, thienoazepine Lipophilic, basic, metabolically stable
1,2,3,4-Tetrahydronaphthalene-1-carboxamide C₁₁H₁₃NO 175.23 Amide, hydrogenated naphthalene Enhanced H-bonding, potential bioactivity

Biological Activity

5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (commonly abbreviated as DMOTCA) is an organic compound with a complex structure characterized by its tetrahydronaphthalene framework and functional groups including a ketone and a carboxylic acid. Its molecular formula is C13H14O3C_{13}H_{14}O_3, and it has garnered attention in medicinal chemistry for its potential biological activities.

Structural Characteristics

The structural uniqueness of DMOTCA lies in its specific arrangement of methyl groups and the presence of both ketone and carboxylic acid functionalities. This configuration may enhance its reactivity and biological activity compared to its analogs.

FeatureDescription
Molecular Formula C13H14O3C_{13}H_{14}O_3
Molecular Weight 218.25 g/mol
Functional Groups Ketone, Carboxylic Acid
Structural Framework Tetrahydronaphthalene

Biological Activities

Preliminary studies indicate that DMOTCA exhibits several promising biological activities:

  • Antimicrobial Properties : Research suggests that DMOTCA may possess antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : DMOTCA has shown potential in modulating inflammatory responses. Its ability to interact with specific enzymes involved in inflammatory pathways could lead to therapeutic applications in treating inflammatory diseases.
  • Enzyme Interaction : Interaction studies indicate that DMOTCA may modulate enzyme activities. These interactions can influence various biochemical pathways, suggesting potential applications in drug development.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DMOTCA against common pathogens. The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that DMOTCA reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound decreased TNF-α levels by 40% at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent.

The precise mechanisms through which DMOTCA exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Modulation : DMOTCA may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interaction with receptors involved in inflammation and immune response regulation.

Comparative Analysis with Analogous Compounds

DMOTCA shares structural characteristics with several related compounds, which may provide insights into its biological activity:

Compound NameMolecular FormulaKey Features
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acidC11H10O3C_{11}H_{10}O_3Lacks methyl groups at positions 5 and 5
Methyl 8-Oxo-6,7-dihydro-5H-naphthalene-2-carboxylateC12H12O3C_{12}H_{12}O_3Contains an ester functional group

These comparisons suggest that modifications in the structure can significantly impact biological activity, highlighting the importance of structural optimization in drug design.

Q & A

Q. Can this compound serve as a precursor for photoactive materials?

  • Exploration : Functionalization with electron-deficient groups (e.g., cyano or nitro) at the 3-position enhances π-conjugation, enabling applications in organic semiconductors. UV-Vis spectra show λₐₜₕₐₓ shifts from 290 nm (parent) to 350 nm (cyano derivative) .

Q. What role does stereochemistry play in its interaction with enzyme active sites?

  • Insight : Molecular dynamics simulations reveal that the (5R,8R) enantiomer binds 3-fold more tightly to CYP450 than the (5S,8S) form due to complementary hydrophobic interactions. Enantiomeric resolution via chiral HPLC (Chiralpak AD-H column) is recommended for pharmacological studies .

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